3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated compounds .
Scientific Research Applications
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine shares structural similarities with other heterocyclic compounds, such as imidazoles and pyrazines .
Other similar compounds include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-12-15(2)28(25-14)20-7-6-19(23-24-20)26-8-10-27(11-9-26)21(29)17-13-16(22)4-5-18(17)30-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAMDQPRPUTERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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